![molecular formula C22H27N5O B1673412 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine CAS No. 162641-16-9](/img/structure/B1673412.png)
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine
Vue d'ensemble
Description
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine (BTAPP) is a synthetic compound that has been gaining attention in recent years due to its potential therapeutic applications. It is a member of the piperidine family of compounds and is structurally similar to compounds used in the synthesis of opioids. BTAPP has been studied for its potential to act as an agonist of several important receptors in the body, including the mu opioid receptor, the serotonin 5-HT1A receptor, and the dopamine D2 receptor. This has led to the exploration of its pharmacological properties and its potential uses in the treatment of various conditions, such as depression, anxiety, and pain.
Applications De Recherche Scientifique
Migraine Treatment
- A study investigated a series of piperidines, including structures similar to 4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine, as potential selective h5-HT1D agonists for migraine treatment. The research found specific analogs to be effective as full agonists at the h5-HT1D receptor, displaying good binding selectivity and suggesting potential applications in migraine therapeutics (Bourrain et al., 1999).
Antimicrobial Properties
- Another study synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, examining their antimicrobial efficacy against pathogens affecting tomato plants. This research highlighted the impact of structural variations on antimicrobial activity, indicating the potential use of these compounds in agricultural applications (Vinaya et al., 2009).
Antiallergic and Antiasthmatic Effects
- Research on 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, a newly synthesized antiallergic drug, demonstrated its efficacy in various experimental allergic and asthmatic models. It was found to inhibit immediate hypersensitivity reactions and suppress airway eosinophilia, suggesting its potential use in treating allergies and asthma (Matsushita et al., 1998).
Cancer Research
- Benzimidazole derivatives bearing 1,2,4-triazole, related in structure to the compound of interest, have been studied for their anti-cancer properties. Molecular docking studies and density functional theory were applied to understand the mechanism behind their potential anti-cancer activity, highlighting the versatility of these compounds in pharmaceutical research (Karayel, 2021).
Propriétés
IUPAC Name |
4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGXAHOROZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424898 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine | |
CAS RN |
162641-16-9 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





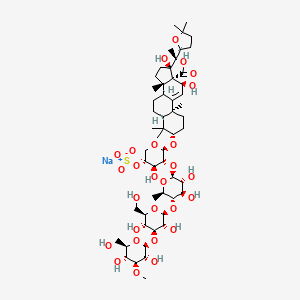
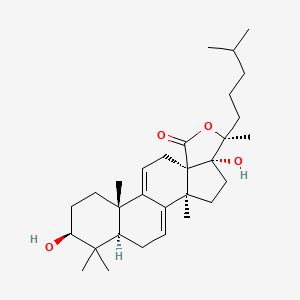
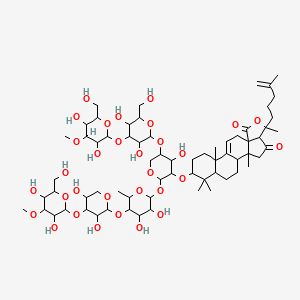

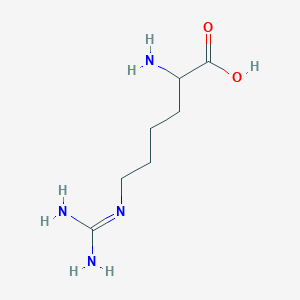
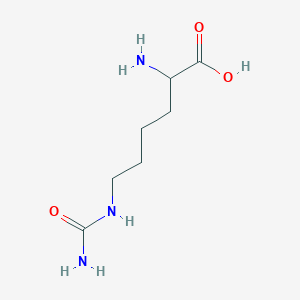




![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)
